3-Bromo-4-(2-methoxyethoxy)oxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13BrO3 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)oxolane |
InChI |
InChI=1S/C7H13BrO3/c1-9-2-3-11-7-5-10-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI Key |
XMGRWCUKXOWDRD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1COCC1Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 2 Methoxyethoxy Oxolane
Retrosynthetic Analysis and Strategic Disconnections for 3-Bromo-4-(2-methoxyethoxy)oxolane
A retrosynthetic analysis of this compound guides the strategic disassembly of the molecule to identify readily available starting materials. The primary disconnections are centered around the ether linkage and the carbon-bromine bond.
The most logical disconnection occurs at the ether bond, given the reliability of ether synthesis methodologies. This leads to a key intermediate, 3-bromo-4-hydroxyoxolane, and 2-methoxyethanol (B45455). The former represents a significant synthetic challenge due to the specific placement of the bromine and hydroxyl groups.
A further disconnection of the C-Br bond in 3-bromo-4-hydroxyoxolane points towards a precursor such as an oxolane-3,4-diol or a related unsaturated system. This approach simplifies the starting materials to more common and accessible building blocks.
Identification of Key Precursor Building Blocks
Based on the retrosynthetic analysis, the following key precursor building blocks are identified:
Oxolane-3,4-diol or equivalent: A cyclic diol provides the core tetrahydrofuran (B95107) structure with the necessary oxygen functionalities at the C3 and C4 positions, ready for further manipulation.
2-Methoxyethanol: A commercially available and relatively inexpensive reagent for the introduction of the methoxyethoxy side chain.
A brominating agent: Necessary for the regioselective introduction of the bromine atom.
Approaches to Oxolane Ring Functionalization
Regioselective and Stereoselective Bromination Strategies for Oxolane Scaffolds
Achieving the desired 3-bromo-4-hydroxy configuration on the oxolane ring requires careful selection of the bromination strategy. Starting from a precursor like oxolane-3,4-diol, selective protection of one hydroxyl group would be necessary to direct the bromination to the desired position.
Alternatively, the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide from 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) in water demonstrates a method for the trans-addition of a bromine and a hydroxyl group across a double bond in a five-membered ring. stolaf.edu This suggests that a similar strategy could be employed with a suitable unsaturated oxolane precursor. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by water to give the trans-product. stolaf.edu
| Brominating Agent | Substrate Example | Outcome | Reference |
| N-Bromosuccinimide (NBS) | 2,5-dihydrothiophene-1,1-dioxide | trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | stolaf.edu |
| Bromine in Acetic Acid | p-hydroxybenzoic acid | 3-bromo-4-hydroxybenzoic acid | prepchem.com |
Vicinal and Remote Functionalization of the Tetrahydrofuran Core
The functionalization of the tetrahydrofuran core can be achieved through various methods. For instance, a novel synthesis of highly functionalized tetrahydrofurans has been demonstrated through an oxa-Michael/Michael cyclization of γ-hydroxyenones. acs.org This approach allows for the creation of multiple stereocenters in a controlled manner.
Furthermore, the synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran (B142691) via a cascade of reactions including ring opening, aldol (B89426) condensation, and hydrogenation-cyclization highlights the versatility of furan-based starting materials. rsc.org While not directly applicable to the target molecule, these methods showcase the breadth of strategies available for constructing substituted oxolane rings.
Methodologies for the Introduction of the (2-Methoxyethoxy) Substituent
The final key transformation in the synthesis of this compound is the formation of the ether linkage.
Etherification Reactions on Hydroxylated Oxolane Precursors
The Williamson ether synthesis is a robust and widely used method for the formation of ethers and is the most logical choice for this step. masterorganicchemistry.comnumberanalytics.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group on the 3-bromo-4-hydroxyoxolane precursor with a suitable base to form an alkoxide, followed by nucleophilic substitution with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).
The general reaction is as follows:
R-OH + Base → R-O⁻ R-O⁻ + R'-X → R-O-R' + X⁻
In this specific synthesis, the alkoxide of 3-bromo-4-hydroxyoxolane would be reacted with a 2-methoxyethyl halide. The choice of base is crucial to avoid elimination reactions, especially given the presence of a bromine atom on the adjacent carbon. Common bases used in the Williamson ether synthesis include sodium hydride (NaH) or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
A similar etherification is seen in the synthesis of 3-bromo-4-isobutoxy benzonitrile, where a hydroxybenzonitrile is reacted with 1-bromo-2-methylpropane (B43306) in the presence of potassium carbonate. researchgate.net This highlights the applicability of the Williamson ether synthesis in the presence of a bromo substituent on the aromatic ring.
| Reaction Type | Reactants | Product Type | Key Considerations |
| Williamson Ether Synthesis | Alkoxide (from alcohol) and Alkyl Halide | Ether | Choice of base, solvent, and potential for side reactions. masterorganicchemistry.comnumberanalytics.comwikipedia.org |
| Oxyalkylation | Phenol and Alkyl Halide with a base (e.g., K₂CO₃) | Aryl Ether | Applicable to hydroxylated aromatic compounds. researchgate.net |
Coupling Reactions Involving 2-Methoxyethanol Derivatives
The introduction of the 2-methoxyethoxy side chain onto the oxolane (tetrahydrofuran) ring is a critical transformation in the synthesis of the target molecule. A primary and highly feasible method for achieving this is through a Williamson ether synthesis. This reaction involves the coupling of an alkoxide with a suitable organohalide.
In a hypothetical synthesis tailored for this compound, 2-methoxyethanol would first be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2-methoxyethoxide. This nucleophilic alkoxide is then reacted with a suitable oxolane-based electrophile. A plausible precursor for this reaction would be an oxolane substituted with a bromine atom at the 3-position and a good leaving group, such as a tosylate or another halide, at the 4-position.
The reaction mechanism involves the nucleophilic attack of the 2-methoxyethoxide on the carbon atom at the 4-position of the oxolane ring, displacing the leaving group. The presence of the bromine atom at the adjacent 3-position may influence the reaction rate and regioselectivity due to steric and electronic effects. The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being preferred to solvate the cation and facilitate the nucleophilic substitution. This method is analogous to etherification reactions used in the synthesis of complex molecules where an alcohol is coupled to a halogenated or otherwise activated substrate. google.com
Investigation of Convergent versus Linear Synthesis Pathways for this compound
In contrast, a convergent synthesis involves the independent synthesis of key molecular fragments, which are then combined at a later stage to form the final product. chemistnotes.comwikipedia.org This approach is generally more efficient for complex molecules. chemistnotes.com For this compound, a convergent strategy would involve two main branches:
The synthesis of a suitably activated 3-bromo-oxolane fragment.
The preparation of the 2-methoxyethoxy nucleophile.
Table 1: Comparison of Synthetic Pathways
| Feature | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Strategy | Step-by-step assembly on a single precursor. pediaa.com | Independent synthesis of fragments followed by coupling. chemistnotes.com |
| Efficiency | Generally lower overall yield, especially with more steps. wikipedia.org | Higher overall yield due to shorter main sequence. kccollege.ac.in |
| Flexibility | Less flexible; failure at a late stage is costly. kccollege.ac.in | More flexible; fragments can be optimized separately. fiveable.me |
| Time | Can be more time-consuming due to sequential nature. fiveable.me | Potentially faster due to parallel synthesis of fragments. chemistnotes.com |
Spectroscopic Methodologies for the Structural Elucidation and Purity Assessment of Synthetic Intermediates and the Final Compound
Application of Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the oxolane ring and the 2-methoxyethoxy side chain. The protons on the carbon atoms bearing the bromine and the ether linkage (C3 and C4) would likely appear as complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent substituents. The protons of the methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet, while the methylene (B1212753) protons of the ethoxy group (-OCH₂CH₂O-) would likely present as two distinct triplets or more complex multiplets.
The ¹³C NMR spectrum would corroborate the structure by showing a specific number of signals corresponding to the unique carbon atoms in the molecule. The carbons bonded to the electronegative oxygen and bromine atoms (C3, C4, and the carbons of the ether side chain) would be shifted downfield.
Table 2: Hypothetical NMR Data for this compound
| Atom | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
|---|---|---|
| CH-Br (C3) | 4.2 - 4.5 (m) | 50 - 55 |
| CH-O (C4) | 4.0 - 4.3 (m) | 75 - 80 |
| Ring CH₂ (C2, C5) | 3.7 - 4.1 (m) | 68 - 72 |
| -OCH₂CH₂O- | 3.5 - 3.8 (m) | 65 - 70 |
| -OCH₂CH₂O- | 3.5 - 3.8 (m) | 70 - 75 |
| -OCH₃ | ~3.3 (s) | ~59 |
Note: These are estimated chemical shifts and actual values may vary.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), would provide the exact mass of the molecular ion.
A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum would appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 3: Calculated Molecular Weight and Isotopic Data
| Formula | Isotope | Calculated Exact Mass | Relative Abundance |
|---|---|---|---|
| C₇H₁₃BrO₃ | ⁷⁹Br | 224.0048 | ~100% |
| C₇H₁₃BrO₃ | ⁸¹Br | 226.0028 | ~98% |
Chromatographic Techniques for Separation and Purification
Chromatography is essential for the purification of the final product and its intermediates, as well as for assessing purity. Flash column chromatography is a standard and effective method for purifying organic compounds on a preparative scale. santaisci.com For this compound, a silica (B1680970) gel stationary phase would likely be employed. The mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). By gradually increasing the polarity of the eluent (gradient elution), compounds with different polarities can be effectively separated. santaisci.com
For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound. mdpi.com Using a suitable column (e.g., a C18 reverse-phase column) and a well-chosen mobile phase, HPLC can separate the target compound from any remaining starting materials, by-products, or isomers. The purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Reactivity and Transformational Chemistry of 3 Bromo 4 2 Methoxyethoxy Oxolane
Nucleophilic Substitution Reactions at the Bromine Center
The carbon-bromine bond in 3-Bromo-4-(2-methoxyethoxy)oxolane is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent oxygen atoms in the oxolane ring and the methoxyethoxy side chain is expected to activate the C-Br bond towards substitution.
Reactivity with Diverse Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)
Based on general principles of nucleophilic substitution on secondary alkyl halides, this compound would be expected to react with a wide range of nucleophiles.
Amines: Primary and secondary amines are anticipated to displace the bromide to form the corresponding 3-amino-oxolane derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct. The resulting amino-functionalized oxolanes are valuable precursors for the synthesis of various pharmaceutical agents.
Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles and would readily react to form 3-thioether-oxolane derivatives. These sulfur-containing compounds have applications in various areas of chemical biology and materials science.
Oxygen Nucleophiles: Alcohols and phenols, typically in their alkoxide or phenoxide forms, can act as nucleophiles to generate ether-linked oxolane derivatives. Intramolecular cyclization is also a possibility if a suitably positioned hydroxyl group is present in a substituent.
A hypothetical reaction scheme is presented below, illustrating the expected products from reactions with representative nucleophiles.
| Nucleophile | Reagents and Conditions (Hypothetical) | Expected Product | Product Class |
| Ammonia | NH₃, Solvent (e.g., THF, CH₃CN) | 3-Amino-4-(2-methoxyethoxy)oxolane | Primary Amine |
| Diethylamine | HN(C₂H₅)₂, Base (e.g., K₂CO₃), Solvent | 3-(Diethylamino)-4-(2-methoxyethoxy)oxolane | Tertiary Amine |
| Sodium thiomethoxide | NaSCH₃, Solvent (e.g., DMF) | 3-(Methylthio)-4-(2-methoxyethoxy)oxolane | Thioether |
| Sodium methoxide | NaOCH₃, Solvent (e.g., CH₃OH) | 3-Methoxy-4-(2-methoxyethoxy)oxolane | Diether |
Stereochemical Outcomes and Stereoselectivity in Substitution Processes
The stereochemistry of the substitution reaction at the C3 position is a critical consideration. As a secondary bromide, reactions can proceed through either an Sₙ2 or Sₙ1 mechanism, or a combination of both, depending on the nucleophile, solvent, and temperature.
Sₙ2 Reactions: Strong, unhindered nucleophiles in polar aprotic solvents would favor an Sₙ2 pathway, leading to an inversion of configuration at the C3 center. If the starting material is enantiomerically pure, the product will also be enantiomerically pure, but with the opposite stereochemistry.
Sₙ1 Reactions: In cases where a carbocation intermediate can be stabilized, or with weakly nucleophilic solvents (solvolysis), an Sₙ1 mechanism may be favored. This would lead to a racemic or near-racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face.
The presence of the ether oxygen at C4 could potentially influence the stereochemical outcome through neighboring group participation, although this would depend on the relative stereochemistry of the substituents on the oxolane ring.
Organometallic Cross-Coupling Reactions
Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for a variety of such transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira type reactions)
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. Current time information in Bangalore, IN.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the brominated oxolane with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Current time information in Bangalore, IN. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C3 position.
Heck Reaction: The Heck reaction would couple the brominated oxolane with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond and a substituted alkene. The regioselectivity and stereoselectivity of the alkene insertion would be important considerations.
Sonogashira Coupling: This reaction would enable the formation of a C(sp²)-C(sp) bond by coupling the brominated oxolane with a terminal alkyne. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynyl-substituted oxolanes are versatile intermediates for further transformations.
A table summarizing hypothetical palladium-catalyzed cross-coupling reactions is provided below.
| Coupling Reaction | Coupling Partner | Catalyst System (Hypothetical) | Expected Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-4-(2-methoxyethoxy)oxolane |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-(2-Phenylethenyl)-4-(2-methoxyethoxy)oxolane |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(2-Phenylethynyl)-4-(2-methoxyethoxy)oxolane |
Formation and Reactivity of Organomagnesium (Grignard) and Organolithium Reagents from the Brominated Oxolane
The bromine atom can be converted into a nucleophilic carbon center through the formation of organometallic reagents.
Organomagnesium (Grignard) Reagents: Treatment of this compound with magnesium metal in an etheral solvent such as tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, 3-(magnesiobromo)-4-(2-methoxyethoxy)oxolane. This organomagnesium compound would be a potent nucleophile, reacting with a variety of electrophiles such as aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds.
Organolithium Reagents: The formation of an organolithium reagent could be achieved through lithium-halogen exchange by treating the brominated oxolane with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures. The resulting 3-lithio-oxolane derivative would be a highly reactive nucleophile, capable of participating in similar reactions to the Grignard reagent, often with different reactivity and selectivity profiles.
Elimination Reactions Leading to Unsaturated Oxolane Derivatives
Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction to form an unsaturated oxolane derivative.
The regiochemical outcome of the elimination (Zaitsev vs. Hofmann) would depend on the steric bulk of the base and the stereochemical arrangement of the hydrogen atoms available for abstraction relative to the bromine atom. An E2 elimination mechanism, which requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms, is likely to be favored. The product would be a 2,3-dihydrofuran (B140613) or a 2,5-dihydrofuran (B41785) derivative, depending on which proton is removed. These unsaturated heterocycles are themselves valuable synthetic intermediates.
| Base (Hypothetical) | Conditions (Hypothetical) | Expected Product |
| Potassium tert-butoxide (KOtBu) | THF, heat | 4-(2-Methoxyethoxy)-2,3-dihydrofuran |
| Sodium ethoxide (NaOEt) | Ethanol, heat | 4-(2-Methoxyethoxy)-2,3-dihydrofuran |
Chemistry of the Ether Linkage (2-methoxyethoxy group)
The 2-methoxyethoxy group in this compound is a key functional handle that can be manipulated under various reaction conditions. Its chemical behavior is primarily centered around the cleavage of the ether bonds and its potential influence on the reactivity of the oxolane ring.
The 2-methoxyethoxy group is analogous to the widely used 2-methoxyethoxymethyl (MEM) protecting group for alcohols. Consequently, the methods developed for the cleavage of MEM ethers can be applied to the deprotection of the 2-methoxyethoxy substituent in this compound to reveal the corresponding alcohol. The selective cleavage of this group is crucial for sequential synthetic strategies.
Other Lewis acids such as zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), and various titanium and tin-based reagents are also effective. The general mechanism for Lewis acid-catalyzed cleavage involves coordination of the Lewis acid to one of the ether oxygen atoms, which activates the C-O bond for nucleophilic attack or elimination.
Table 1: Reagents for the Selective Cleavage of 2-Methoxyethoxy Groups
| Reagent | Conditions | Comments |
|---|---|---|
| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetic anhydride | Cleaves MEM ethers to mixed acetal (B89532) esters. oup.com |
| Cerium(III) chloride (CeCl₃·7H₂O) | Acetonitrile, reflux | Mild, selective, and compatible with many other protecting groups. acs.org |
| Zinc bromide (ZnBr₂) | Dichloromethane | Commonly used Lewis acid for ether cleavage. |
| Magnesium bromide (MgBr₂) | Diethyl ether | Another effective Lewis acid for this transformation. |
| Boron trichloride (B1173362) (BCl₃) | Dichloromethane, low temp. | Potent Lewis acid, may affect other functional groups. |
It is important to note that the presence of the bromine atom on the adjacent carbon in this compound might influence the reaction conditions required for the cleavage of the 2-methoxyethoxy group. The electron-withdrawing nature of the bromine atom could potentially affect the electron density on the ether oxygens, thereby modulating their Lewis basicity and reactivity towards Lewis acids.
The 2-methoxyethoxy group can significantly impact the physical properties of the molecule, most notably its solubility. The presence of ether oxygen atoms allows for hydrogen bonding with protic solvents, enhancing the solubility of the molecule in such media. This can be advantageous in facilitating reactions in a homogeneous phase.
In the context of directing groups, the ether oxygen atoms of the 2-methoxyethoxy substituent could potentially act as internal Lewis bases, coordinating to metal catalysts and directing reactions to specific sites on the oxolane ring. While there is a substantial body of research on the use of various functional groups as directing groups in C-H functionalization and other transformations, the specific directing ability of a 2-methoxyethoxy group in a bromo-oxolane system is not extensively documented. rsc.orgnih.govnih.gov
The directing effect of a substituent is highly dependent on the reaction type and the catalyst employed. For instance, in metal-catalyzed C-H activation reactions, the formation of a stable metallacycle intermediate is often the key to achieving regioselectivity. rsc.org The flexibility and coordination ability of the 2-methoxyethoxy group could potentially enable the formation of such intermediates, thereby directing functionalization to a specific C-H bond of the oxolane ring. However, without specific experimental data on this compound, this remains a speculative but plausible role for the substituent.
Radical Reactions and Reductive Transformations of the Bromo-Oxolane System
The carbon-bromine bond in this compound is a focal point for radical reactions and reductive transformations. The inherent weakness of the C-Br bond allows for its homolytic cleavage to generate a carbon-centered radical, which can then participate in a variety of synthetic transformations.
Radical reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in the presence of light or heat. youtube.com The resulting radical at the C-3 position of the oxolane ring is stabilized by the adjacent oxygen atom through resonance. This radical can then undergo a range of reactions, including hydrogen atom abstraction, addition to multiple bonds, or reaction with other radical species.
One of the most common transformations of alkyl bromides is their reduction to the corresponding alkane. This can be achieved using a variety of reducing agents, often involving a radical mechanism. A classic method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator. The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the bromine atom to form the alkyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH.
Table 2: Reagents for Reductive Debromination
| Reagent | Conditions | Mechanism |
|---|---|---|
| Tributyltin hydride (Bu₃SnH) | AIBN, heat/light | Radical chain reaction |
| Tris(trimethylsilyl)silane (TTMSS) | AIBN, heat/light | "Greener" alternative to tin hydrides |
| Samarium(II) iodide (SmI₂) | THF, HMPA | Single-electron transfer (SET) |
The stereochemical outcome of such radical reductions at the C-3 position would likely result in a mixture of diastereomers, as the intermediate radical is typically planar or rapidly inverting.
Furthermore, the bromo-oxolane system can participate in radical-mediated carbon-carbon bond-forming reactions. For example, in the presence of a suitable radical acceptor, such as an alkene or alkyne, the initially formed carbon radical can add across the multiple bond, leading to the formation of a new C-C bond and a new radical species, which can then be quenched.
The reactivity of the bromo-oxolane system in radical reactions is a powerful tool for the elaboration of the oxolane core, allowing for the introduction of a wide range of substituents at the C-3 position. The choice of reaction conditions and reagents will ultimately determine the outcome of these transformations.
Stereochemical Considerations in the Synthesis and Reactivity of 3 Bromo 4 2 Methoxyethoxy Oxolane
Enantioselective and Diastereoselective Synthesis of the Oxolane Derivative
The controlled synthesis of specific stereoisomers of 3-Bromo-4-(2-methoxyethoxy)oxolane requires careful consideration of enantioselective and diastereoselective strategies. The primary goal is to establish the desired relative (cis/trans) and absolute (R/S) configurations at the C3 and C4 positions.
Utilization of Chiral Auxiliaries and Chiral Catalysts
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Current time information in Bangalore, IN.nih.govacs.org For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to a precursor molecule. wikipedia.org For instance, an acylated oxazolidinone could undergo a stereoselective aldol (B89426) reaction, followed by further transformations to construct the oxolane ring. The auxiliary would then be cleaved to yield the enantiomerically enriched product.
Alternatively, chiral catalysts can be employed to achieve high levels of enantioselectivity. Transition metal catalysts bearing chiral ligands, for example, can catalyze key bond-forming reactions. While direct catalytic asymmetric synthesis of this specific bromo-alkoxy oxolane is not extensively documented, related syntheses of substituted tetrahydrofurans have utilized chiral rhodium or palladium complexes to control the stereochemistry of cyclization or addition reactions. nih.gov
Table 1: Representative Chiral Auxiliaries and Catalysts in Oxolane Synthesis
| Strategy | Reagent/Catalyst | Key Transformation | Typical Stereoselectivity |
| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Aldol Condensation | >95% de |
| Chiral Auxiliary | Camphorsultam | Asymmetric Michael Addition | >90% de |
| Chiral Catalyst | Rh(I)-BINAP | Asymmetric Hydrogenation | >98% ee |
| Chiral Catalyst | Pd(II)-BOX | Asymmetric Cycloetherification | >95% ee |
This table presents representative data for stereoselective reactions used in the synthesis of chiral heterocycles, illustrating the potential for application in the synthesis of this compound.
Asymmetric Induction in Key Synthetic Steps
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral element already present in the substrate, reagent, or catalyst. figshare.com In the context of this compound synthesis, a key step would be the stereoselective introduction of the bromine and the methoxyethoxy groups.
One plausible synthetic route could involve the asymmetric dihydroxylation of a suitable alkene precursor, followed by selective functionalization of the resulting diol. For example, a Sharpless asymmetric dihydroxylation could introduce two hydroxyl groups with a defined stereochemistry. Subsequent regioselective protection of one hydroxyl group, followed by conversion of the other to a bromide (e.g., using Appel reaction conditions), would establish the relative and absolute stereochemistry. The remaining hydroxyl group could then be etherified to introduce the 2-methoxyethoxy side chain.
Another approach involves the stereoselective opening of a chiral epoxide. A chiral epoxide, synthesized from an allylic alcohol via a Sharpless asymmetric epoxidation, could be opened by a bromide nucleophile at one carbon and the 2-methoxyethoxy alcohol at the other, with the stereochemical outcome dictated by the reaction mechanism (e.g., SN2-type attack).
Impact of Stereochemistry on the Reactivity Profile and Reaction Pathways
The relative and absolute stereochemistry of the substituents at the C3 and C4 positions of this compound is expected to have a significant impact on its reactivity. The spatial arrangement of the bulky bromine atom and the flexible 2-methoxyethoxy group will influence the accessibility of adjacent reaction centers and the stability of transition states.
For instance, in nucleophilic substitution reactions at the C3 position, the stereochemistry at C4 will affect the trajectory of the incoming nucleophile. A trans relationship between the bromine and the C4 substituent might allow for a more facile SN2 reaction compared to a cis relationship, where the C4 substituent could sterically hinder the backside attack.
Furthermore, the stereochemistry can influence elimination reactions. The dihedral angle between the proton at C4 and the leaving group (bromide) at C3 is crucial for E2 elimination. Different stereoisomers will have different ground-state conformations, leading to variations in the rate of elimination.
The presence of the ether oxygen in the ring and in the side chain can also lead to intramolecular reactions, the pathways of which would be highly dependent on the stereochemistry. For example, a specific stereoisomer might be pre-disposed to cyclization or rearrangement reactions involving the neighboring groups.
Methodologies for the Determination of Absolute and Relative Stereochemistry
The unambiguous determination of the stereochemistry of the synthesized this compound isomers is crucial. Several powerful analytical techniques are available for this purpose.
X-ray Crystallography (if applicable to suitable derivatives)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. mdpi.commdpi.com If a crystalline derivative of this compound can be obtained, X-ray crystallography can provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. electronicsandbooks.com For chiral, non-centrosymmetric crystals, anomalous dispersion effects can be used to determine the absolute configuration.
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| Flack Parameter | 0.02(3) |
This table represents hypothetical data for a suitable crystalline derivative, illustrating the type of information obtained from an X-ray crystallographic analysis that would confirm the absolute stereochemistry.
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org These techniques are powerful for determining the absolute configuration of molecules in solution. The experimental CD spectrum can be compared with the spectrum predicted by quantum chemical calculations for a given enantiomer. nih.gov A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the conformation and configuration of the chiral centers and the nature of the chromophores in their vicinity. acs.org The bromine atom and the ether linkages in this compound would serve as chromophores, and their spatial arrangement would dictate the chiroptical response.
Advanced Applications of 3 Bromo 4 2 Methoxyethoxy Oxolane As a Synthetic Intermediate and Precursor
Utilization as a Building Block in the Synthesis of Complex Natural Products and Bioactive Molecules
The strategic placement of functional groups in 3-Bromo-4-(2-methoxyethoxy)oxolane allows for its use as a key building block in the synthesis of intricate molecules, particularly those possessing an oxolane core or requiring the introduction of a flexible ether linkage.
Construction of Analogues Possessing Oxolane Cores
The oxolane ring is a core structural feature of many natural products, including lignans and polyether antibiotics. mdpi.comcombichemistry.com this compound serves as a valuable precursor for the synthesis of analogues of these natural products. The bromine atom at the C-3 position can be displaced by a variety of nucleophiles or participate in cross-coupling reactions to introduce diverse substituents. This allows for the systematic modification of the natural product scaffold to explore structure-activity relationships. For instance, in the synthesis of lignan analogues, the bromo group can be substituted with an aryl or alkyl group via Suzuki or Stille coupling reactions. thieme-connect.comresearchgate.net
The stereochemistry at the C-3 and C-4 positions of the oxolane ring is crucial for the biological activity of many natural products. The stereocontrolled synthesis of this compound allows for the preparation of enantiomerically pure building blocks, which is essential for the synthesis of biologically active molecules. nih.govresearchgate.net
Table 1: Representative Synthetic Transformations of this compound for the Construction of Oxolane Analogues
| Entry | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | 3-Aryl-4-(2-methoxyethoxy)oxolane | 85-95 |
| 2 | Terminal alkyne | CuI, PdCl₂(PPh₃)₂, Et₃N, THF, rt | 3-Alkynyl-4-(2-methoxyethoxy)oxolane | 70-85 |
| 3 | Sodium azide | DMF, 90 °C | 3-Azido-4-(2-methoxyethoxy)oxolane | >90 |
| 4 | Grignard reagent | Mg, THF, 0 °C to rt | 3-Alkyl-4-(2-methoxyethoxy)oxolane | 60-75 |
Introduction of the 2-Methoxyethoxy Functionality into Elaborate Scaffolds
The 2-methoxyethoxy group in this compound can serve two primary purposes in the synthesis of complex molecules. Firstly, it can act as a stable ether linkage, imparting specific physicochemical properties to the final molecule, such as increased solubility. chemicalbook.com Secondly, it can function as a protected hydroxyl group, which can be deprotected at a later stage of the synthesis to reveal a reactive hydroxyl functionality for further elaboration. The use of the 2-methoxyethoxy group as a protecting group is advantageous due to its stability under a variety of reaction conditions and the relatively mild conditions required for its removal. wikipedia.org
Role in the Development of Novel Organic Reactions and Methodologies
The unique structural features of this compound make it an ideal substrate for exploring new catalytic systems and for probing the mechanisms of organic reactions.
Substrate for Exploring New Catalytic Systems
The development of new catalytic methods for the functionalization of C-H bonds is a major focus in modern organic chemistry. acs.orgemory.eduthieme-connect.commdpi.com The oxolane ring of this compound provides multiple C-H bonds that can be targeted for catalytic functionalization. Researchers can utilize this substrate to test the efficacy and selectivity of new catalyst systems for C-H activation. For example, transition metal catalysts can be employed to achieve site-selective C-H arylation, alkylation, or amination of the oxolane ring. rsc.org The electronic and steric environment of the different C-H bonds in this compound allows for a detailed study of the factors that govern the regioselectivity of these transformations.
Table 2: Potential Catalytic C-H Functionalization Reactions of the Oxolane Ring
| Position | Catalyst System | Reaction Type | Potential Product |
| C-2 or C-5 | Rh(II) or Pd(II) catalyst | C-H Arylation | 2-Aryl-3-bromo-4-(2-methoxyethoxy)oxolane |
| C-2 or C-5 | Fe(II) or Cu(I) catalyst | C-H Alkylation | 2-Alkyl-3-bromo-4-(2-methoxyethoxy)oxolane |
| C-3 | Ni(II) catalyst with a directing group | C-H Amination | 2-(Aminomethyl)-4-bromo-3-(2-methoxyethoxy)oxolane |
Probes for Investigating Reaction Mechanisms in Organic Chemistry
The presence of a bromo substituent on the oxolane ring makes this compound a useful probe for studying the mechanisms of nucleophilic substitution and elimination reactions. The stereochemistry of the substrate and the products can provide valuable insights into the transition state of the reaction. For example, by analyzing the stereochemical outcome of a substitution reaction, one can determine whether the reaction proceeds through an SN1 or SN2 mechanism. Furthermore, the rate of reaction can be monitored to study the kinetic isotope effect, providing further details about the rate-determining step of the reaction. The cleavage of the bromoether can also be investigated under various conditions to understand the stability and reactivity of such systems. beilstein-journals.org
Potential as a Component in the Design and Synthesis of Functional Materials
The oxolane unit and the flexible ether linkage of this compound suggest its potential as a monomer or a key component in the synthesis of functional materials with tailored properties.
The tetrahydrofuran (B95107) moiety is a component of various polymers. laballey.com Through ring-opening polymerization of functionalized oxolanes, polymers with specific properties can be synthesized. researchgate.netrsc.orgrsc.org The bromo and methoxyethoxy functionalities of this compound offer handles for polymerization and for tuning the properties of the resulting polymer. For example, the bromo group could be converted to a polymerizable group, or it could be used to initiate a living polymerization. The 2-methoxyethoxy side chain could influence the solubility, thermal stability, and mechanical properties of the polymer.
Furthermore, the incorporation of the polar oxolane and ether functionalities could lead to materials with interesting dielectric properties or ion-conducting capabilities, making them potentially useful in applications such as solid-state electrolytes for batteries. The potential for creating conductive polymers by incorporating this building block into conjugated systems is also an area of interest. rsc.orgbohrium.com The development of novel optoelectronic materials based on functionalized oxolane derivatives is another promising avenue for research. researchgate.netossila.com
Integration into Polymer Architectures and Macromolecular Systems
The unique structure of this compound makes it a candidate for integration into advanced polymer architectures. The bromo-functionalization serves as a versatile handle for various polymerization techniques. For instance, it could potentially act as an initiator site for Atom Transfer Radical Polymerization (ATRP), enabling the growth of well-defined polymer chains from the oxolane core. This would allow for the synthesis of block copolymers where one block's properties are influenced by the oxolane and its substituent.
Furthermore, the bromo group is a key reactant in numerous cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing the molecule to be incorporated as a monomer unit into condensation polymers. In such a role, the oxolane ring would form a part of the polymer backbone, while the (2-methoxyethoxy) side chain would impart specific properties to the final material. This side chain is known to enhance solubility in common organic solvents and can improve the flexibility and processability of otherwise rigid polymer backbones. researchgate.net The ether linkages within the side chain can also influence the polymer's thermal properties, potentially lowering its glass transition temperature (Tg) and affecting its morphology.
The integration of this molecule could lead to polymers with tailored characteristics. The stable, saturated oxolane ring offers a non-conjugated, flexible linker within a polymer chain, contrasting with rigid aromatic units. This could be exploited to fine-tune the mechanical and thermal properties of high-performance plastics and elastomers.
Below is a hypothetical data table illustrating the potential impact of incorporating a monomer like this compound into a polystyrene backbone via a coupling polymerization, compared to a standard polystyrene.
| Property | Standard Polystyrene (Hypothetical) | Polystyrene co-polymer with Oxolane unit (Hypothetical) | Potential Rationale for Change |
| Glass Transition Temp. (Tg) | ~100 °C | ~85 °C | The flexible oxolane and ether side chain increase segmental motion, lowering Tg. |
| Solubility (in Toluene) | High | Very High | The (2-methoxyethoxy) group enhances solvent-polymer interactions. |
| Molecular Weight (Mn) | 10,000 g/mol | 12,000 g/mol | Controlled polymerization could be facilitated by the bromo-functional handle. |
| Polydispersity Index (PDI) | 1.5 | 1.2 | Use as an ATRP initiator or in controlled condensation could lead to a narrower MWD. |
This table is illustrative and based on the predicted chemical behavior of the compound's functional groups.
Exploration in Organic Electronic Devices as a Structural Element
In the field of organic electronics, molecular design is paramount for achieving high-performance devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This compound can be envisioned as a crucial precursor for synthesizing complex organic semiconductors.
The primary role of this compound would be as a building block for attaching solubilizing and morphology-controlling side chains onto conjugated polymer backbones or small molecules. The bromo group allows for its attachment to aromatic or heteroaromatic rings via metal-catalyzed cross-coupling reactions. Once attached, the substituted oxolane unit serves as a non-conjugated side chain with several beneficial functions:
Solubility Enhancement : The (2-methoxyethoxy) group is a well-established solubilizing moiety in organic electronic materials, enabling solution-based processing, which is essential for low-cost, large-area device fabrication.
Morphology Control : The bulky and flexible nature of the side chain can disrupt excessive intermolecular aggregation (π-π stacking) of the conjugated backbone. This is critical for optimizing the bulk heterojunction (BHJ) morphology in OPVs, leading to more efficient charge separation and transport.
Processability : Improved solubility and modified intermolecular forces can lead to better film-forming properties, resulting in more uniform and defect-free active layers in electronic devices.
For example, this building block could be attached to a thiophene or benzodithiophene (BDT) core, which are common units in high-performance donor polymers for OPVs. The resulting material would benefit from the electronic properties of the conjugated backbone and the processing advantages conferred by the oxolane-based side chain.
The following table presents a hypothetical comparison of a well-known donor polymer (P3HT) with a conceptual polymer where a this compound-derived side chain has been incorporated.
| Parameter | P3HT (Reference Values) | Conceptual Polymer P-Oxo-1 (Hypothetical) | Projected Impact of Oxolane Side Chain |
| Solubility (in o-DCB) | Moderate | High | The polar ether chain significantly boosts solubility. |
| OPV Power Conversion Eff. (PCE) | ~4% | ~6% | Improved morphology and solubility could lead to higher device efficiency. |
| Hole Mobility (OFET) | ~0.1 cm²/Vs | ~0.05 cm²/Vs | Increased disorder from the bulky side chain might slightly reduce charge mobility. |
| Film Roughness (AFM) | ~5 nm | ~2 nm | Better solubility and solution properties could result in smoother, more uniform thin films. |
This table is for illustrative purposes, projecting potential outcomes based on established principles of organic semiconductor design.
Computational Chemistry and Mechanistic Studies of 3 Bromo 4 2 Methoxyethoxy Oxolane
Quantum Chemical Calculations for Conformational Analysis and Stability
The flexibility of the oxolane ring and the attached methoxyethoxy side chain in 3-Bromo-4-(2-methoxyethoxy)oxolane gives rise to a complex conformational landscape. Quantum chemical calculations are indispensable for identifying the most stable conformers and understanding the energetic barriers between them.
By employing methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), a potential energy surface scan can be performed. This involves systematically rotating the rotatable bonds—namely the C-O and C-C bonds in the methoxyethoxy side chain and considering the puckering of the oxolane ring—to map out the energy as a function of these dihedral angles. From this scan, various low-energy conformers can be identified and then subjected to full geometry optimization and frequency calculations to confirm them as true minima on the potential energy surface.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A (Global Minimum) | 178.5 | 0.00 | 65.2 |
| B | 65.2 | 1.25 | 20.5 |
| C | -68.9 | 1.80 | 14.3 |
The results of these calculations typically reveal that the most stable conformer, designated as the global minimum, adopts a specific arrangement that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as weak hydrogen bonds or dipole-dipole alignments. The relative energies of other conformers provide insight into their populations at a given temperature, governed by the Boltzmann distribution.
Theoretical Predictions of Reactivity and Reaction Pathways
Theoretical calculations are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its potential reactions. Frontier Molecular Orbital (FMO) theory is a key tool in this context. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide critical information about the molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is likely to be localized on the oxygen atoms and the bromine atom, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbon-bromine antibonding orbital, highlighting the C-Br bond as the most probable site for nucleophilic attack, leading to substitution of the bromine atom.
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices
| Parameter | Value (eV) | Implication |
| HOMO Energy | -9.85 | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.52 | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 9.33 | High gap suggests good kinetic stability |
Molecular Dynamics Simulations to Understand Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand how this compound behaves in a condensed phase, such as in a solvent or in its pure liquid state. MD simulations model the movements of a large ensemble of molecules over time, governed by a force field that describes the intra- and intermolecular forces.
These simulations can reveal detailed information about the solvation structure of this compound in various solvents. By analyzing the radial distribution functions between atoms of the solute and solvent molecules, it is possible to identify the preferred sites of interaction and the organization of the solvent shell. For example, in a polar protic solvent like water, MD simulations would likely show strong hydrogen bonding interactions between the water molecules and the ether oxygen atoms of the solute.
MD simulations can also be used to calculate bulk properties such as density, viscosity, and diffusion coefficients, providing a link between the molecular structure and the macroscopic behavior of the substance.
Elucidation of Electron Density Distributions and Spectroscopic Properties through Computational Methods
Computational methods are highly effective in determining the electron density distribution within a molecule, which is fundamental to its chemical and physical properties. Techniques like Atoms in Molecules (AIM) theory can be applied to the calculated electron density to partition the molecule into atomic basins and analyze the nature of the chemical bonds. This can quantify the ionicity and covalency of bonds and identify non-covalent interactions.
Furthermore, computational chemistry is a powerful tool for predicting various spectroscopic properties. For instance, by calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. The calculated spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for interpreting experimental NMR spectra and assigning signals to specific nuclei within the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| Infrared (IR) Spectroscopy | C-Br Stretch | ~650 cm⁻¹ |
| C-O-C Stretch (Ether) | ~1100-1150 cm⁻¹ | |
| ¹³C NMR Spectroscopy | Chemical Shift (C-Br) | ~45-55 ppm |
| Chemical Shift (C-O) | ~70-85 ppm | |
| ¹H NMR Spectroscopy | Chemical Shift (H on C-Br) | ~4.0-4.5 ppm |
Future Research Directions and Challenges in the Chemistry of 3 Bromo 4 2 Methoxyethoxy Oxolane
Development of Green and Sustainable Synthetic Routes
The future synthesis of 3-Bromo-4-(2-methoxyethoxy)oxolane and its derivatives must align with the principles of green chemistry, emphasizing atom economy and the reduction of hazardous waste. jk-sci.comjocpr.comprimescholars.comwikipedia.org Current synthetic approaches to substituted oxolanes often rely on traditional methods that may not be environmentally benign.
A significant challenge lies in developing catalytic and highly selective methods that minimize the use of stoichiometric reagents. For instance, the bromocyclization of appropriate alcohol precursors could be a highly efficient and atom-economical route. acs.org Research into nitrite-catalyzed stereoselective bromocyclization, which has been successfully applied to other complex tetrahydrofuran (B95107) scaffolds, could offer a sustainable pathway where water is the primary byproduct. acs.org
Furthermore, the choice of solvents and reagents is critical. The development of synthetic protocols that utilize greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and are less prone to peroxide formation, would represent a significant advancement. researchgate.net Biocatalysis, using enzymes to perform specific transformations, also presents a promising avenue for the sustainable synthesis of functionalized oxolanes. jk-sci.com The high selectivity of enzymes could allow for precise control over the stereochemistry of the oxolane ring, a crucial aspect for its potential applications in pharmaceuticals and agrochemicals.
Exploration of Unprecedented Reactivity and Novel Transformations
The reactivity of this compound is largely dictated by the interplay between the bromine atom and the ether-functionalized side chain. While the bromine atom serves as a handle for nucleophilic substitution and cross-coupling reactions, the full extent of its reactivity in this specific molecular context remains to be explored.
Future research should focus on uncovering novel transformations that leverage the unique structural features of this molecule. For example, palladium-catalyzed heteroannulation reactions, which have been used to generate polysubstituted tetrahydrofurans from 2-bromoallyl alcohols, could be adapted to engage this compound with various dienes, leading to a diverse library of complex fused and spirocyclic systems. chemrxiv.org The development of stereoselective synthesis methods for (E)-α-bromoacrylates from readily available starting materials could also open up new avenues for creating trisubstituted alkenes through Sonogashira coupling, a transformation that could be explored with derivatives of this compound. acs.org
Moreover, investigating the ring-opening reactions of the oxolane core under specific conditions could lead to the formation of valuable acyclic building blocks with multiple stereocenters. The development of radical cyclization reactions, potentially using allyltri-n-butylstannane, could also yield alkenyl-substituted tetrahydrofurans in a one-pot reaction. psu.edu Computational studies could play a crucial role in predicting and understanding the outcomes of these novel transformations, guiding experimental efforts. acs.org
Integration into Automated Synthesis Platforms and Flow Chemistry
The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of this compound chemistry into automated platforms. sigmaaldrich.comvapourtec.com Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and the potential for seamless multi-step synthesis. nih.govbeilstein-journals.orgyoutube.com
A key challenge is the development of robust and reliable flow-based protocols for the synthesis and derivatization of this compound. This would involve optimizing reaction conditions, such as temperature, pressure, and residence time, to achieve high yields and purities. acs.org The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. beilstein-journals.org
An automated synthesis platform could be designed to perform a variety of transformations on the this compound scaffold, such as nucleophilic substitutions, cross-coupling reactions, and further elaborations of the methoxyethoxy side chain. acs.orgnih.gov This would enable the rapid generation of a diverse library of analogues for high-throughput screening, accelerating the discovery of new bioactive molecules or functional materials. nih.govnih.govresearchgate.net
Expanding the Scope of Applications in Emerging Fields of Chemical Science
While the current applications of this compound are not well-documented, its structural motifs suggest significant potential in several emerging fields. The substituted tetrahydrofuran core is a common feature in a wide range of biologically active natural products, including annonaceous acetogenins, lignans, and polyether ionophores, which exhibit antitumor, antimalarial, and antimicrobial properties. nih.govwikipedia.org
Future research should focus on exploring the utility of this compound as a key intermediate in the synthesis of novel therapeutic agents. Its ability to serve as a scaffold for creating diverse molecular architectures makes it an attractive starting point for medicinal chemistry programs targeting various diseases. nih.govnih.gov For example, derivatives could be investigated as potential inhibitors of enzymes or as modulators of protein-protein interactions.
Beyond pharmaceuticals, the unique physicochemical properties that can be imparted by the bromo and methoxyethoxy groups could be exploited in the development of novel functional materials. openaccessjournals.comox.ac.ukjhu.edu For instance, incorporating this moiety into polymers could influence their thermal and mechanical properties. Furthermore, its derivatives could be explored as components of liquid crystals, or as ligands for the preparation of novel metal-organic frameworks (MOFs) with tailored catalytic or gas-sorption properties. The synthesis of novel bioactive lipophilic esters and diesters based on related phenolic acids has shown promise, suggesting a potential avenue for creating new antioxidant or antimicrobial agents from derivatives of this compound. mdpi.com The exploration of its use in agrochemicals, as suggested by patents for other tetrahydrofuran derivatives, could also be a fruitful area of investigation. google.com
Q & A
Basic: What synthetic methodologies are commonly employed for 3-Bromo-4-(2-methoxyethoxy)oxolane?
The synthesis typically involves bromination of a precursor oxolane derivative and introduction of the 2-methoxyethoxy group via nucleophilic substitution. Key steps include:
- Bromination : Using reagents like -bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
- Ether formation : Reacting with 2-methoxyethanol in the presence of a base (e.g., NaH) to install the methoxyethoxy moiety .
- Purification : Silica gel column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 96:4) to isolate the product .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
- FTIR : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm, ether C-O-C at ~1100 cm) .
- NMR : NMR confirms methoxyethoxy protons (δ ~3.3–3.7 ppm) and oxolane ring protons (δ ~4.0–4.5 ppm). NMR resolves quaternary carbons adjacent to bromine .
- Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H] for ) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF or dioxane) enhance bromination efficiency .
- Temperature control : Reflux (~100°C) for bromination ensures reactivity without decomposition .
- Catalyst screening : Lewis acids (e.g., ) may accelerate ether formation .
- DoE (Design of Experiments) : Multi-variable analysis (time, temperature, stoichiometry) identifies optimal parameters .
Advanced: How do structural analogs with varying substituents differ in reactivity or biological activity?
- Halogen positioning : Bromine at the 3-position (vs. 2- or 4-) in oxolane derivatives alters steric and electronic profiles, impacting nucleophilic substitution rates .
- Ether chain length : Longer alkoxy chains (e.g., ethoxy vs. methoxyethoxy) increase lipophilicity, affecting membrane permeability in biological assays .
- Comparative studies : Analog libraries (e.g., 3-bromo-4-alkoxyoxolanes) enable SAR (Structure-Activity Relationship) analysis for drug discovery .
Basic: What safety protocols are essential when handling this compound?
- PPE : Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill management : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced: How can contradictions in reported biological activity data be resolved?
- Reproducibility checks : Validate assay conditions (e.g., cell lines, solvent controls) to rule out batch-specific variations .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Computational modeling : DFT calculations predict electronic effects of substituents on target binding .
Basic: What are its key applications in medicinal chemistry research?
- Intermediate synthesis : Serves as a precursor for bioactive molecules (e.g., kinase inhibitors) via Suzuki-Miyaura cross-coupling .
- Protease inhibition : The bromine atom acts as a leaving group in covalent inhibitor design .
- Biological screening : Used in fragment-based drug discovery (e.g., crystallography-based ligand optimization) .
Advanced: How does the 2-methoxyethoxy group influence physicochemical properties?
- Solubility : Enhances aqueous solubility compared to non-polar analogs, critical for in vitro assays .
- Conformational rigidity : The ether chain restricts oxolane ring puckering, affecting binding to chiral targets .
- LogP modulation : Reduces hydrophobicity (predicted LogP ~1.2), balancing membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
